N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a cyanocyclohexyl group, an imidazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide typically involves multiple steps:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexylamine with cyanogen bromide under controlled conditions.
Synthesis of the imidazole ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of the piperidine ring: The piperidine ring can be synthesized through the hydrogenation of pyridine.
Coupling reactions: The final step involves coupling the cyanocyclohexyl group, the imidazole ring, and the piperidine ring using appropriate coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperidine rings.
Reduction: Reduced forms of the cyanocyclohexyl group.
Substitution: Substituted imidazole and piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The imidazole ring, for example, is known to interact with various enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-[3-(1H-imidazol-1-yl)piperidin-1-yl]propanamide: Lacks the methyl group on the imidazole ring.
N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]butanamide: Has a butanamide group instead of a propanamide group.
Uniqueness
N-(1-cyanocyclohexyl)-2-[3-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl]propanamide is unique due to the presence of both the cyanocyclohexyl group and the methyl-substituted imidazole ring, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[3-(2-methylimidazol-1-yl)piperidin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-15(18(25)22-19(14-20)8-4-3-5-9-19)23-11-6-7-17(13-23)24-12-10-21-16(24)2/h10,12,15,17H,3-9,11,13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVMLBDAGKAGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCCN(C2)C(C)C(=O)NC3(CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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